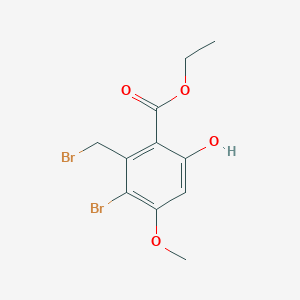
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine atoms, a hydroxyl group, and a methoxy group attached to a benzoate ester. Its molecular formula is C10H10Br2O4, and it has a molecular weight of 353.99 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate typically involves multi-step organic reactions One common method includes the bromination of a suitable precursor, followed by esterification and functional group modifications For instance, starting with a hydroxybenzoate derivative, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of carbonyl-containing benzoates.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atoms.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate involves its interaction with molecular targets through its reactive functional groups. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-bromo-2-(bromomethyl)propionate
- 3-Bromo-2-(bromomethyl)propionic acid
- Ethyl 3-bromo-2-(bromomethyl)propanoate
Uniqueness
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate is unique due to the presence of both bromine atoms and functional groups (hydroxyl and methoxy) on a benzoate ester. This combination of functional groups provides a versatile platform for various chemical modifications and interactions, making it valuable in multiple research and industrial applications.
Propiedades
Fórmula molecular |
C11H12Br2O4 |
|---|---|
Peso molecular |
368.02 g/mol |
Nombre IUPAC |
ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C11H12Br2O4/c1-3-17-11(15)9-6(5-12)10(13)8(16-2)4-7(9)14/h4,14H,3,5H2,1-2H3 |
Clave InChI |
GCZKDHSWKXINQN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C=C1O)OC)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



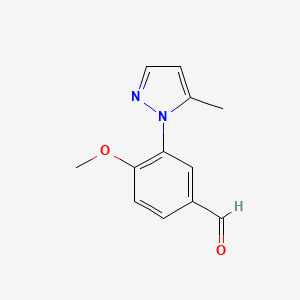
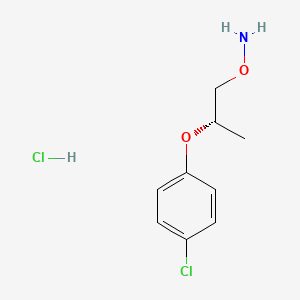
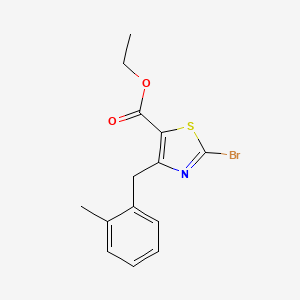

![Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13087252.png)
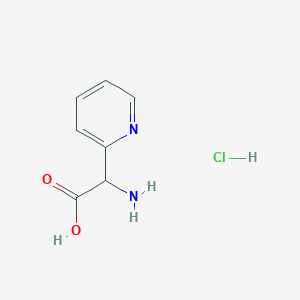

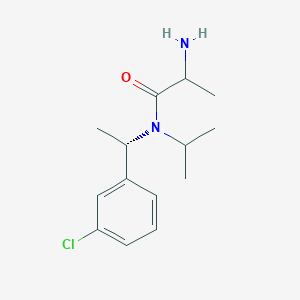
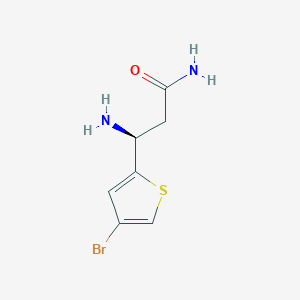
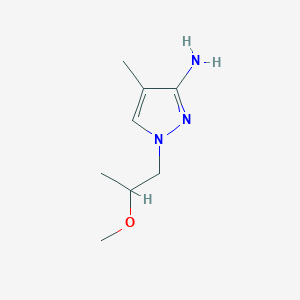
![2-Methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13087292.png)
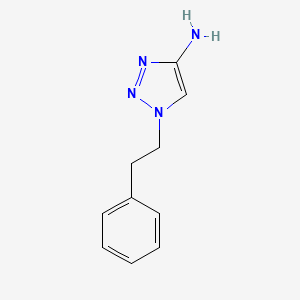
![[3-(4-Methylphenyl)oxetan-3-yl]methanamine](/img/structure/B13087305.png)
